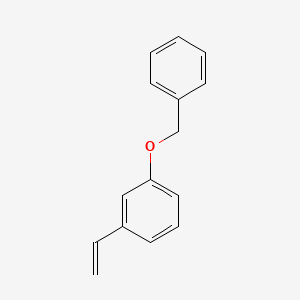
3-iodo-7-nitro-1H-indazole
Overview
Description
3-iodo-7-nitro-1H-indazole is a chemical compound . It has a molecular formula of C7H4IN3O2 and an average mass of 289.030 Da .
Synthesis Analysis
The synthesis of 1H-indazoles, including this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound consists of a nitrogenous heterocyclic compound, indazole, substituted with an iodine atom at the 3rd position and a nitro group at the 7th position .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have been synthesized through various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Iodo-Nitro Triazoles : Research by Chand et al. (2016) explored the synthesis of 4-iodo-1H-1,2,3-triazole and 4,5-diiodo-1H-1,2,3-triazole, which are related to 3-iodo-7-nitro-1H-indazole. These compounds were characterized through NMR, infrared spectra, elemental analyses, and their thermal and sensitivity properties were evaluated. This research contributes to understanding the synthesis and properties of iodo-nitro triazole compounds (Chand et al., 2016).
Inhibitory Effects on Nitric Oxide Synthase
- Inhibition of Nitric Oxide Synthase : Bland-Ward and Moore (1995) studied the effects of 7-nitro indazole derivatives, including 3-bromo 7-nitro indazole, on nitric oxide synthase (NOS) enzyme activity. These compounds showed significant inhibitory effects on NOS, suggesting their potential as tools to examine the biological properties of nitric oxide (Bland-Ward & Moore, 1995).
- Crystal Structure of 7-Nitro-1H-indazole : Sopková-de Oliveira Santos et al. (2000) analyzed the crystal structure of 7-nitro-1H-indazole, noting the presence of an intramolecular hydrogen bond and indazole-indazole interactions. This research provides insight into the structural aspects of indazole derivatives (Sopková-de Oliveira Santos et al., 2000).
Chemistries in Heterocycle Synthesis
- Davis-Beirut Reaction and Indazole Synthesis : Zhu et al. (2019) discussed the Davis-Beirut reaction for constructing 2H-indazoles and their derivatives, providing insights into the synthesis and applications of various indazole compounds. This research is relevant to the broader class of indazole compounds, including this compound (Zhu et al., 2019).
Mechanism of Action
Target of Action
3-Iodo-7-nitro-1H-indazole is a complex organic compound Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
The synthesis of indazoles often involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Result of Action
Indazole derivatives are known for their medicinal applications, including their roles as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Biochemical Analysis
Biochemical Properties
3-Iodo-7-nitro-1H-indazole plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including nitric oxide synthase (NOS), where it acts as an inhibitor. This interaction is significant because nitric oxide synthase is responsible for the production of nitric oxide, a critical signaling molecule in various physiological processes. By inhibiting NOS, this compound can modulate nitric oxide levels, thereby influencing numerous biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving nitric oxide. By inhibiting nitric oxide synthase, this compound can alter the levels of nitric oxide within cells, affecting processes such as vasodilation, neurotransmission, and immune responses. Additionally, this compound can impact gene expression and cellular metabolism, further highlighting its significance in cellular biochemistry .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of nitric oxide synthase. This inhibition occurs via binding interactions with the enzyme, preventing it from catalyzing the production of nitric oxide. The reduction in nitric oxide levels subsequently affects various downstream signaling pathways and physiological processes. Additionally, this compound may interact with other biomolecules, contributing to its overall biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to this compound can lead to sustained inhibition of nitric oxide synthase, resulting in prolonged alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nitric oxide synthase without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including cellular toxicity and disruption of normal physiological functions. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nitric oxide synthesis and metabolism. By inhibiting nitric oxide synthase, the compound affects the production and utilization of nitric oxide, a key metabolite in various biochemical processes. Additionally, this compound may interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects. The transport and distribution of this compound are critical factors determining its overall efficacy and activity in biological systems .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and mitochondria, where it can interact with target enzymes and biomolecules. Post-translational modifications and targeting signals play a crucial role in directing this compound to its specific subcellular locations, ensuring its effective participation in biochemical processes .
Properties
IUPAC Name |
3-iodo-7-nitro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-7-4-2-1-3-5(11(12)13)6(4)9-10-7/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQKINXVUVZMJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479937 | |
| Record name | 3-iodo-7-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864724-64-1 | |
| Record name | 3-iodo-7-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



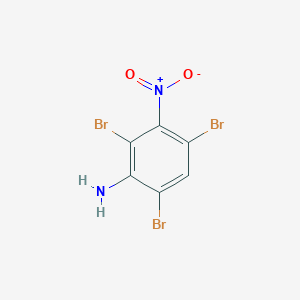



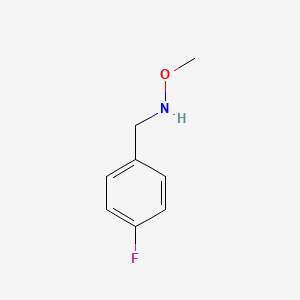
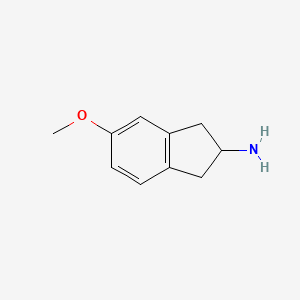
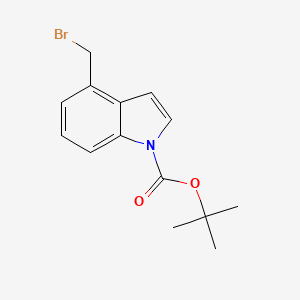

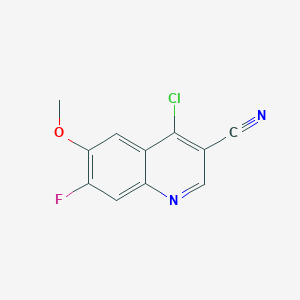
![2-(5'-Hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1314906.png)

